

An In-depth Technical Guide to 3-Fluoro-2-methylbenzonitrile

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Compound of Interest

Compound Name: 3-Fluoro-2-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **3-Fluoro-2-methylbenzonitrile**, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. With a molecular weight of 135.14 g/mol, this compound serves as a critical intermediate in the synthesis of complex organic molecules.^{[1][2][3]} This document will delve into its chemical and physical properties, established analytical methodologies for its characterization, and its applications, particularly within the realm of drug discovery.

Core Molecular and Physical Characteristics

3-Fluoro-2-methylbenzonitrile, with the chemical formula C_8H_6FN , is a solid at room temperature.^[3] The strategic placement of a fluorine atom and a methyl group on the benzonitrile scaffold imparts unique electronic properties and steric influences that are highly valuable in the design of novel compounds.

Key Physicochemical Data

Property	Value	Source(s)
Molecular Weight	135.14 g/mol	[1][2][3]
Molecular Formula	C ₈ H ₆ FN	[1][2]
CAS Number	185147-06-2	[1][3]
Appearance	Solid	[3]
Boiling Point	203.0 ± 20.0 °C (Predicted)	[4]
Flash Point	82.3 ± 12.1 °C	[4]
Density	1.11 ± 0.1 g/cm ³ (Predicted)	[4]

Synthesis and Mechanistic Insights

The synthesis of fluorinated benzonitriles such as **3-Fluoro-2-methylbenzonitrile** is of considerable interest for the production of pharmaceutical and agrochemical intermediates. Various synthetic routes have been developed, often involving multi-step processes that require careful control of reaction conditions.

One documented approach for a related isomer, 3-fluoro-4-methylbenzonitrile, involves the decarbonylation of a condensed intermediate.[4] Another general strategy for synthesizing fluorinated benzonitriles is through the conversion of a corresponding benzaldehyde. For instance, a process for preparing 4-fluoro-2-methylbenzonitrile involves the conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaloxime, which is then converted to the final benzonitrile product.[5] These synthetic strategies highlight the importance of selecting appropriate reagents and catalysts to achieve high yields and purity. The choice of a particular synthetic route is often dictated by the availability and cost of starting materials, as well as the scalability of the process for industrial applications.

Analytical Characterization: A Validating System

The definitive identification and purity assessment of **3-Fluoro-2-methylbenzonitrile** are paramount for its application in sensitive fields like drug development. A suite of analytical techniques is employed to ensure the structural integrity and quality of the compound.

Spectroscopic Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of **3-Fluoro-2-methylbenzonitrile**. A Certificate of Analysis for this compound confirms that its proton NMR spectrum is consistent with its structure.^[6]

- ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the aromatic and methyl protons. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent protons.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the fluorine exhibiting a large coupling constant.
- ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization.^[7] Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment.^{[8][9]} The ¹⁹F NMR spectrum of **3-Fluoro-2-methylbenzonitrile** is expected to show a single resonance, with its chemical shift providing valuable information about the electronic effects of the methyl and nitrile groups on the aromatic ring.^[7]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **3-Fluoro-2-methylbenzonitrile** will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other significant peaks will correspond to the C-F bond stretching and the aromatic C-H and C=C bond vibrations.

Mass spectrometry is employed to determine the molecular weight and to gain insights into the molecule's fragmentation pattern. The electron ionization (EI) mass spectrum of **3-Fluoro-2-methylbenzonitrile** is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight of 135.14. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, providing further confirmation of the structure.

Chromatographic Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates.^[10] A robust reversed-phase HPLC (RP-HPLC) method is essential for

separating **3-Fluoro-2-methylbenzonitrile** from any potential impurities, such as isomers or reaction byproducts.

Illustrative HPLC Method Development Workflow:

Caption: A logical workflow for the development and execution of an HPLC purity analysis.

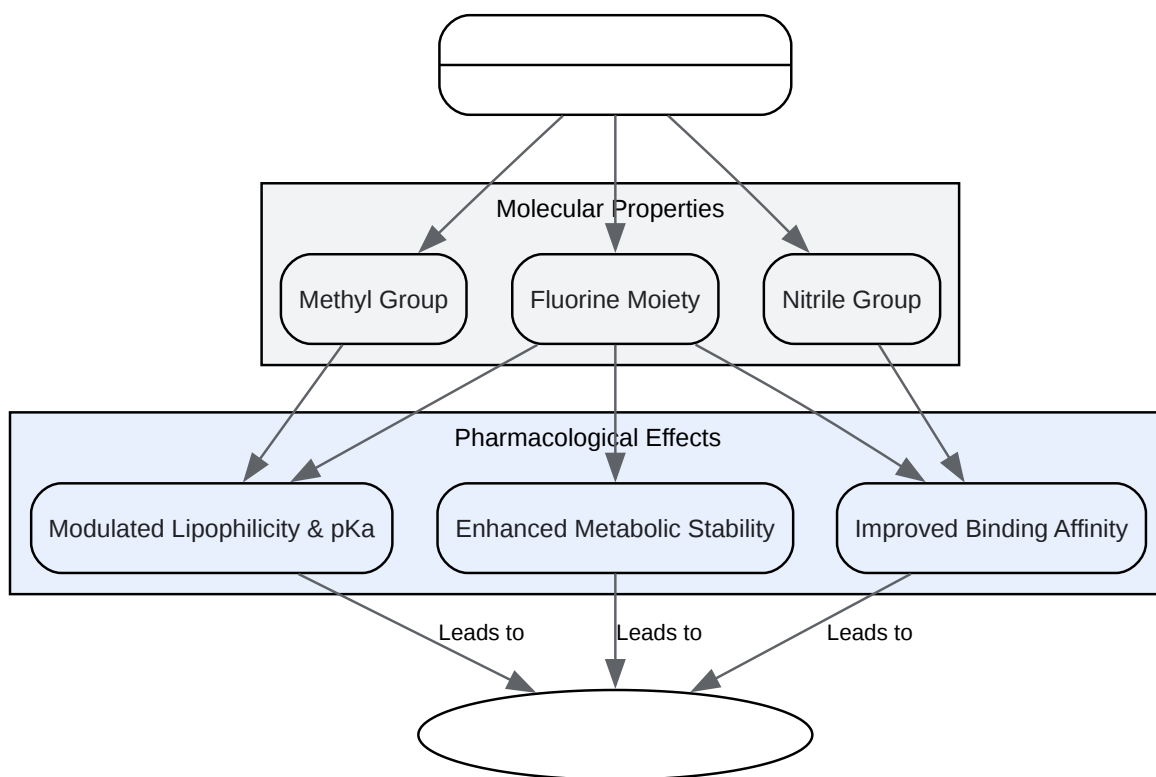
A well-developed HPLC method will provide a sharp, symmetrical peak for **3-Fluoro-2-methylbenzonitrile**, well-resolved from any impurity peaks. Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, and robust.[\[10\]](#)

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties that the fluorine atom imparts to a molecule.[\[11\]](#)[\[12\]](#) The introduction of fluorine can significantly influence a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[\[11\]](#)[\[13\]](#)[\[14\]](#)

3-Fluoro-2-methylbenzonitrile serves as a valuable building block in the synthesis of more complex pharmaceutical ingredients. The nitrile group can be readily converted to other functional groups such as amines or carboxylic acids, while the fluorine and methyl groups can be used to fine-tune the pharmacological properties of the final drug candidate. For example, related fluorinated benzonitriles are key intermediates in the synthesis of drugs like Trelagliptin, a treatment for type II diabetes.[\[15\]](#) The strategic incorporation of fluorine can block metabolic pathways, leading to improved pharmacokinetic profiles of drug candidates.[\[13\]](#)

Conceptual Role in Drug Design:



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Caption: The influence of **3-Fluoro-2-methylbenzonitrile**'s structural features on drug properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Fluoro-2-methylbenzonitrile**. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

3-Fluoro-2-methylbenzonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups offers a powerful tool for medicinal chemists to design and synthesize novel compounds with improved pharmacological profiles. A thorough

understanding of its chemical properties and the use of robust analytical methods for its characterization are essential for its effective application in research and development.

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